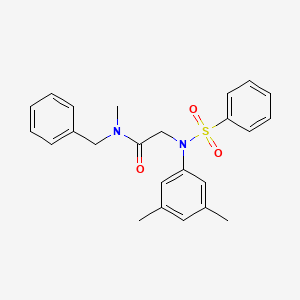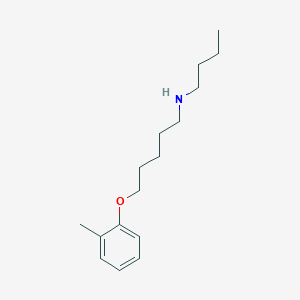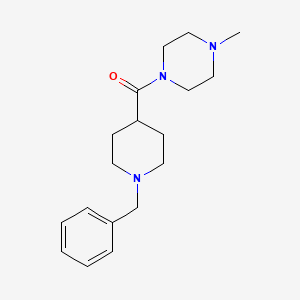![molecular formula C17H23N3O4 B5001386 (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5001386.png)
(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide is a complex organic compound with a unique structure that includes a tetrahydropyrrolo[3,4-d][1,3]oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyrrolo[3,4-d][1,3]oxazole core, followed by the introduction of the 2-methoxyphenylmethyl and N-propyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide include:
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
What sets this compound apart from similar compounds is its unique tetrahydropyrrolo[3,4-d][1,3]oxazole ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3aS,6aR)-3-[(2-methoxyphenyl)methyl]-2-oxo-N-propyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-3-8-18-16(21)19-10-13-15(11-19)24-17(22)20(13)9-12-6-4-5-7-14(12)23-2/h4-7,13,15H,3,8-11H2,1-2H3,(H,18,21)/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLAVSCJGAWFX-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CC2C(C1)OC(=O)N2CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)N1C[C@H]2[C@@H](C1)OC(=O)N2CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 2-(4-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE](/img/structure/B5001311.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)
![(2E)-3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B5001323.png)
![1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5001330.png)



![4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B5001363.png)
![(5Z)-1-(3,4-dimethylphenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5001373.png)
![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol](/img/structure/B5001387.png)
![N-[(3,4-dimethoxyphenyl)methyl]adamantan-1-amine](/img/structure/B5001395.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}butanoate](/img/structure/B5001402.png)
![(5Z)-5-[[5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5001403.png)
![11-[(4-hydroxybutyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5001409.png)
